molecular formula C22H18N2OS B2782862 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 361470-66-8

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2782862
CAS No.: 361470-66-8
M. Wt: 358.46
InChI Key: WKGJTPLWCRZNKV-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a versatile chemical compound with a unique structure that allows for a wide range of studies, including drug discovery and material synthesis. This compound is part of the benzamide family, which is known for its diverse applications in scientific research.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause inhibitory effects .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.

Result of Action

tuberculosis , suggesting that they may lead to the death of these bacteria.

Preparation Methods

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the use of benzyl alcohol and benzaldehyde as starting materials . The reaction conditions often include the use of catalysts such as manganese(II) sulfate, acetate tetrahydrate, ethylene glycol, ultrapure water, and urea . The process involves the oxidation of benzyl alcohol to benzyl aldehyde, followed by condensation reactions to form the final product .

Chemical Reactions Analysis

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce benzyl alcohol derivatives .

Scientific Research Applications

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has numerous applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in industrial processes.

Comparison with Similar Compounds

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be compared with other similar compounds, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific benzyl and benzothiazolyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-23-20-12-11-19(14-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGJTPLWCRZNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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